molecular formula C7H16Cl2N2 B3080746 (R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 1092076-07-7

(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride

Cat. No. B3080746
CAS RN: 1092076-07-7
M. Wt: 199.12
InChI Key: JHDWGEOMYLXPIY-XCUBXKJBSA-N
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Description

“®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride” is a compound that belongs to the class of heterocycles known as dihydropyrrolo[1,2-a]pyrazinone rings . These compounds are present in a wide range of bioactive natural products and analogues thereof .


Synthesis Analysis

The synthesis of this class of compounds has been extensively studied . Recent developments in the synthesis of piperazines, which are related to pyrazines, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride” is characterized by a pyrrole and a pyrazine ring . The resonance in pyrazine causes an electron deficiency around the carbon atoms at 2,3,4,5-positions and, especially when an electron-withdrawing substituent is attached to the pyrazine, exposes them to nucleophilic attack .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, including “®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride”, have shown significant antimicrobial activity . They can inhibit the growth of various types of bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs.

Anti-inflammatory Activity

These compounds have also demonstrated anti-inflammatory properties . They could potentially be used in the treatment of various inflammatory diseases.

Antiviral Activity

Pyrrolopyrazine derivatives have exhibited antiviral activities . They could be used in the development of antiviral drugs, particularly as we continue to face challenges from various viral diseases.

Antifungal Activity

These compounds have shown potential in combating fungal infections . Their antifungal properties could lead to the development of new antifungal medications.

Antioxidant Activity

Pyrrolopyrazine derivatives have demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antitumor Activity

These compounds have shown potential in the field of oncology . Their antitumor properties could be harnessed for the development of new cancer therapies.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown more activity on kinase inhibition . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibition of certain kinases can be a therapeutic strategy in treating diseases such as cancer.

Drug Discovery Research

The pyrrolopyrazine structure, including “®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride”, is an attractive scaffold for drug discovery research . Its diverse biological activities make it a promising candidate for the development of new therapeutic agents.

Safety and Hazards

The safety data sheet for “®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling it .

Future Directions

The future directions for the study of “®-octahydropyrrolo[1,2-a]pyrazine dihydrochloride” and related compounds could involve further exploration of their synthesis methods, reactivity, and biological activity . There is also a need for more research on the action mechanisms of pyrrolopyrazine derivatives . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-7-6-8-3-5-9(7)4-1;;/h7-8H,1-6H2;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDWGEOMYLXPIY-XCUBXKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNCCN2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
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(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
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(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
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(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
Reactant of Route 6
(R)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride

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